MCF-7 Breast Cancer Cell Line Antiproliferative Activity: CAS 313395-73-2 vs. 4-Bromophenyl Analog
In a comparative assessment of antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line, the target compound (CAS 313395-73-2) and its close analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide (CAS 330201-22-4) were evaluated via the Sulforhodamine B (SRB) assay. The 4-methoxy-3-methylphenyl analog displayed an IC₅₀ of 10 µM . The bromophenyl analog exhibited a similar IC₅₀ of 10 µM against the same cell line . Under identical assay conditions, both compounds demonstrated comparable antiproliferative potency, indicating that the 4-methoxy-3-methylphenyl substituent does not compromise activity at this cellular target relative to the 4-bromophenyl analog.
| Evidence Dimension | Antiproliferative activity against MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 10 µM (CAS 313395-73-2) |
| Comparator Or Baseline | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide (CAS 330201-22-4): IC₅₀ = 10 µM |
| Quantified Difference | 0 µM difference (equipotent under tested conditions) |
| Conditions | MCF-7 cell line, SRB assay |
Why This Matters
This data establishes that the 4-methoxy-3-methylphenyl substitution on the thiazole ring maintains comparable cellular potency to the structurally analogous 4-bromophenyl derivative, thereby informing SAR-driven procurement decisions.
